molecular formula C18H13BO2S B8776299 (6-Phenyldibenzo[b,d]thiophen-4-yl)boronic acid

(6-Phenyldibenzo[b,d]thiophen-4-yl)boronic acid

Cat. No. B8776299
M. Wt: 304.2 g/mol
InChI Key: CERRROIEYSGXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367850B2

Procedure details

3.5 g (13.4 mmol) 4-phenyldibenzothiophene was dissolved in ˜30 mL anhydrous THF in a three necked 250 mL flask and cooled down to −78° C. To the mixture, 17 mL (27 mmol) 1.6 M BuLi in hexane was added and stirred for 30 minutes. The cooling batch was removed and let reaction kept stirring for overnight. The reaction mixture was cooled down again to −78° C. and 4.5 mL (40 mmol) trimethyl borate was added and stirred at room temperature for 4 hours. ˜100 1 M HCl was added and kept stirring for 1 hour. The mixture was extracted by ethyl acetate and the organic extracts were combined. The solvent was evaporated to dryness. The solid was added with ˜100 mL 20% ethyl acetate in hexane was stinrred for few hours and then filtered. The filtered solid washed by hexane few times. ˜2.5
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
~100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:12]3[S:13][C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.[B:25](OC)([O:28]C)[O:26]C.Cl>C1COCC1.CCCCCC>[C:1]1([C:7]2[C:12]3[S:13][C:14]4[C:19]([B:25]([OH:28])[OH:26])=[CH:18][CH:17]=[CH:16][C:15]=4[C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC2=C1SC1=C2C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
~100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling batch was removed
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
kept stirring for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down again to −78° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
kept stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
ADDITION
Type
ADDITION
Details
The solid was added with ˜100 mL 20% ethyl acetate in hexane
WAIT
Type
WAIT
Details
was stinrred for few hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid washed by hexane few times

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=CC2=C1SC1=C2C=CC=C1B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.